alpha-Azacitidine

Description

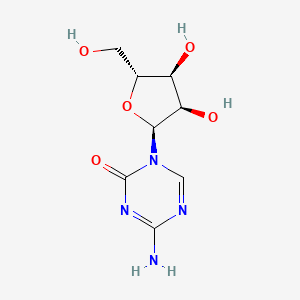

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Azacitidine and Its Derivatives

Incorporation into Nucleic Acids

Upon cellular uptake, azacitidine is phosphorylated into its active triphosphate form. drugbank.com As a ribonucleoside, it can be incorporated into both RNA and DNA, though it has a higher affinity for RNA. drugbank.comt3db.ca

RNA Incorporation and Disruption of RNA Metabolism

The incorporation of azacitidine triphosphate into RNA is a significant contributor to its cytotoxic effects. drugbank.compatsnap.com This integration leads to several disruptions in RNA metabolism, including the disassembly of polyribosomes, which are crucial for protein synthesis. drugbank.comt3db.cahmdb.ca Furthermore, it causes defective methylation and impairs the acceptor function of transfer RNA (tRNA), ultimately inhibiting protein production and leading to cell death. drugbank.comt3db.cahmdb.ca The kinetics of some of azacitidine's effects, such as the inhibition of key cell survival pathways, are more consistent with protein synthesis inhibition than with its DNA-mediated effects. haematologica.org

DNA Incorporation and Inhibition of DNA Synthesis

A smaller fraction of azacitidine is converted into its deoxyribonucleoside form, 5-aza-2'-deoxycytidine triphosphate, which can then be incorporated into DNA during replication. drugbank.combiorxiv.orgopenaccessjournals.com This incorporation into the DNA strand directly inhibits DNA synthesis. drugbank.comt3db.cahmdb.ca The presence of the nitrogen atom at the 5-position of the pyrimidine (B1678525) ring is key to this and its other mechanisms of action. drugbank.com

Epigenetic Modulation: DNA Methyltransferase Inhibition

A primary mechanism of azacitidine's therapeutic action, particularly at lower concentrations, is the inhibition of DNA methyltransferases (DNMTs). patsnap.comt3db.caopenaccessjournals.com This enzymatic inhibition leads to a cascade of events that can restore normal gene function.

Covalent Binding and Degradation of DNA Methyltransferases (DNMTs)

Once incorporated into a new strand of DNA, azacitidine acts as a "suicide substrate" for DNMT enzymes. biorxiv.orgnih.gov When DNMTs attempt to methylate the cytosine analogue, they become irreversibly trapped, forming a covalent bond with the azacitidine base. patsnap.combiorxiv.orgnih.gov This sequestration of DNMTs leads to their degradation and a depletion of active enzyme in the cell. nih.gov Studies in non-small cell lung cancer cell lines have shown dose-dependent decreases in DNMT1 protein levels following treatment with azacitidine. nih.govsemanticscholar.org

DNA Hypomethylation and Gene Reactivation

The depletion of active DNMTs prevents the maintenance of normal DNA methylation patterns following cell division. patsnap.comnih.gov This results in a passive, replication-dependent loss of methylation, a state known as DNA hypomethylation. nih.govnih.gov This global hypomethylation can affect the entire genome. nih.gov In cancer cells, aberrant hypermethylation of CpG islands in the promoter regions of genes often leads to the silencing of critical genes, including tumor suppressors. openaccessjournals.comashpublications.orgwikipedia.org DNA hypomethylation can reverse this silencing, leading to the re-expression of these genes. patsnap.comopenaccessjournals.comnih.gov

A crucial consequence of azacitidine-induced DNA hypomethylation is the reactivation of tumor suppressor genes that were epigenetically silenced. patsnap.comopenaccessjournals.commdpi.com By demethylating the promoter regions of these genes, azacitidine can restore their expression, leading to the production of proteins that can inhibit cell proliferation, induce cell cycle arrest, or trigger apoptosis (programmed cell death). patsnap.comwikipedia.org For example, demethylation of the DAPk1 gene has been shown to restore its expression and the cell's sensitivity to apoptotic signals. mdpi.com This restoration of tumor suppressor function is a key aspect of azacitidine's antineoplastic activity. openaccessjournals.comresearchgate.net

Genome-Wide DNA Methylation Analysis

Azacitidine and its derivatives are recognized for their capacity to induce genome-wide DNA hypomethylation. oncotarget.comresearchgate.netplos.org As nucleoside analogs, they are incorporated into replicating DNA, where they trap DNA methyltransferases (DNMTs), leading to a passive demethylation process during cell division. plos.org This results in a widespread reduction in DNA methylation across the genome.

Studies have demonstrated that treatment with azacitidine can lead to the demethylation of a significant percentage of methylated CpG sites. For instance, in human cancer cell lines, azacitidine treatment resulted in the demethylation of 6% of methylated CpG dinucleotides. plos.org This effect has been observed across various cancer types, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and solid tumors like breast, colorectal, and ovarian cancers. oncotarget.comnih.gov In primary myelodysplastic bone marrow cultures, azacitidine induced profound genome-wide hypomethylation. researchgate.net

The extent of demethylation can be substantial, though it may appear limited when averaged across bulk cell populations due to the stochastic nature of the demethylation events at the single-cell level. researchgate.net While azacitidine treatment globally reduces DNA methylation, the subsequent changes in the transcriptome and proteome can be more subtle and vary between different cell lines. cancerindex.org

Genome-wide DNA methylation assays are considered a robust technique for monitoring the effects of azacitidine treatment in patients. researchgate.net The analysis of DNA methylation patterns can help in understanding the drug's mechanism of action and may serve as a predictive biomarker for treatment response. nih.gov

Impact on Specific Gene Body Methylation

Beyond its global effects, azacitidine also influences DNA methylation within specific gene regions, including gene bodies. While promoter hypomethylation is a well-known mechanism for gene re-expression, the impact of changes in gene body methylation is also an area of active research.

Studies have shown that azacitidine can induce demethylation in gene bodies. tandfonline.com In some contexts, reversing gene body DNA hypermethylation has been associated with the downregulation of oncogenes and metabolic genes. cancerindex.org In a study on MDS bone marrow progenitor cells, azacitidine induced a moderate decrease in DNA methylation in 99% of all genes, with the most pronounced effects observed in heterochromatin regions. nih.gov However, the correlation between these changes in gene body methylation and alterations in gene expression is not always direct or consistent. nih.gov For example, a comprehensive analysis in primary MDS cells found that while azacitidine induced a general increase in gene expression, this did not strongly correlate with changes in DNA methylation. nih.gov

The location of demethylated probes after azacitidine treatment is not random. A higher proportion of differentially methylated probes are found in gene bodies and intergenic regions compared to the areas near transcription start sites. nih.gov

Direct Cytotoxicity and Cell Cycle Effects

Cell Cycle Arrest (e.g., Sub-G1 and G2/M phase accumulation)

Azacitidine exerts cytotoxic effects by inducing cell cycle arrest, a critical mechanism for its anticancer activity. A hallmark of azacitidine's impact is the accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic cells and cellular debris. researchgate.net In non-small cell lung cancer (NSCLC) cell lines, azacitidine treatment led to a notable increase in the sub-G1 population. researchgate.net

Furthermore, azacitidine and its analogs can induce G2/M phase arrest in various cancer cell types. For instance, treatment of head and neck squamous cell carcinoma (HNSCC) cells with an azacitidine analog resulted in a significant accumulation of cells in the G2/M phase after 24 hours. plos.org Prolonged exposure led to an increased accumulation of cells in the sub-G1 phase, suggesting a progression from cell cycle arrest to cell death. plos.org

The specific effects on the cell cycle can differ between azacitidine and other related compounds. While azacitidine primarily induces sub-G1 accumulation, other derivatives may promote an increase in the G2/M phase population. researchgate.net

Table 1: Effect of Azacitidine Analogs on Cell Cycle Distribution in FaDu Cells plos.org

| Treatment Time (hours) | % of Cells in Sub-G1 | % of Cells in G2/M |

| 24 | 17.3% ± 1.5 | 33.3% ± 3.4 |

| 48 | 40.3% ± 7.2 | - |

| 72 | 44.3% ± 2.0 | - |

| Control | ~3% ± 0.4 | 18.3% ± 1.6 |

Data represents treatment with 5 μM of an azacitidine analog.

Induction of Apoptosis Pathways

Azacitidine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. haematologica.orgresearchgate.net This is a crucial aspect of its therapeutic effect. The induction of apoptosis has been observed in a variety of hematological malignancies and solid tumors. researchgate.nethaematologica.orgresearchgate.net

The apoptotic process initiated by azacitidine is evidenced by the cleavage of poly-ADP ribose polymerase (PARP) and the activation of caspases, which are key executioners of apoptosis. researchgate.netplos.org In multiple myeloma cell lines, azacitidine was shown to induce apoptosis at clinically achievable concentrations. haematologica.org

Intrinsic Apoptotic Pathway Activation

The primary mechanism by which azacitidine induces apoptosis is through the activation of the intrinsic, or mitochondrial, pathway. haematologica.orgaacrjournals.org This pathway is triggered by internal cellular stress, such as DNA damage, leading to the release of pro-apoptotic factors from the mitochondria. aacrjournals.org

Key events in the intrinsic pathway include the release of cytochrome c from the mitochondria into the cytoplasm and the activation of initiator caspases, such as caspase-9. haematologica.orgnih.gov Studies have demonstrated that azacitidine treatment leads to cytochrome c release and subsequent cleavage of caspase-9 in multiple myeloma cells, confirming the engagement of the intrinsic apoptotic pathway. haematologica.org The activation of this pathway ultimately converges on the activation of executioner caspases, like caspase-3, which dismantle the cell. aacrjournals.org

Modulation of BCL-2 Family Proteins (e.g., NOXA, PUMA)

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma-2 (BCL-2) family of proteins. This family includes both anti-apoptotic members (e.g., BCL-2, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, and the BH3-only proteins like NOXA and PUMA). aacrjournals.orgnih.gov Azacitidine can modulate the expression and activity of these proteins to favor apoptosis.

The BH3-only proteins PUMA (p53 upregulated modulator of apoptosis) and NOXA are critical sensors of cellular stress and can initiate apoptosis by neutralizing anti-apoptotic BCL-2 proteins or by directly activating pro-apoptotic effectors. aacrjournals.orgnih.gov The tumor suppressor protein p53 can transcriptionally activate both PUMA and NOXA in response to DNA damage. aacrjournals.orgmdpi.com

Studies have suggested that the cytotoxic effects of azacitidine can be mediated through the p53 pathway, which in turn can upregulate pro-apoptotic BCL-2 family members. researchgate.netresearchgate.net For instance, azacitidine has been shown to reduce the levels of the anti-apoptotic protein MCL-1, which is a known resistance factor to BCL-2 inhibitors. nih.gov By altering the balance of BCL-2 family proteins, azacitidine lowers the threshold for apoptosis, thereby sensitizing cancer cells to cell death.

Role of Integrated Stress Response (ISR) Pathway

The Integrated Stress Response (ISR) is a crucial intracellular signaling network activated by various intrinsic and extrinsic stress factors. frontiersin.org This pathway is initiated by four primary kinases that respond to specific cellular stresses and converge on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation leads to a general decrease in protein synthesis but selectively enhances the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). frontiersin.org

Recent studies suggest that azacitidine can induce the ISR pathway. biorxiv.org For instance, in acute myeloid leukemia (AML) cells, azacitidine has been shown to increase the expression of PUMA and NOXA, which are BH3-only proteins, by activating the ISR. biorxiv.org This activation primes the cancer cells for apoptosis. biorxiv.org In combination with other agents like homoharringtonine, azacitidine has been observed to activate the ISR signaling pathway, leading to DDIT3-PUMA-dependent apoptosis in AML cells. nih.gov This synergistic effect is mediated by the activation of the c-MYC/DDIT3/PUMA axis. nih.gov The ISR's role in cell fate is complex; while it can promote survival under certain stress conditions, prolonged or severe activation can shift the balance towards apoptosis. frontiersin.org

Other Proposed Mechanisms

Beyond its well-documented effects on DNA methylation and the ISR pathway, azacitidine's therapeutic actions are attributed to several other molecular mechanisms.

Azacitidine's incorporation into RNA is a key mechanism of its action. drugbank.com As a cytidine (B196190) analog, it is phosphorylated within the cell to its triphosphate form and integrated into RNA. drugbank.comopenaccessjournals.com This incorporation disrupts the normal function of RNA, leading to the disassembly of polyribosomes and interfering with the methylation and acceptor functions of transfer RNA. drugbank.com The ultimate consequence is the inhibition of protein production, which contributes to cell death. drugbank.com The kinetics of some cellular responses induced by azacitidine, such as the downregulation of certain cell survival pathways, are more consistent with protein synthesis inhibition than with its effects on DNA methylation. haematologica.orgnih.gov Studies have shown that the concentrations of azacitidine that affect protein synthesis are also those at which significant impacts on cell viability are observed. plos.org

Azacitidine has been shown to down-regulate critical cell survival pathways, notably the Interleukin-6 (IL-6) signaling and Nuclear Factor-kappaB (NF-κB) activation pathways. haematologica.orgnih.gov In multiple myeloma cells, azacitidine inhibits the production of both IL-6 and its receptor, IL-6Rα. haematologica.orgresearchgate.net This leads to a reduction in the phosphorylation of STAT3 and the expression of the anti-apoptotic protein Bcl-xl. haematologica.orgnih.gov Furthermore, azacitidine impedes the nuclear translocation and DNA binding of NF-κB, a key regulator of immune and inflammatory responses, as well as cell survival. haematologica.orgnih.gov This inhibition of NF-κB appears to occur through a mechanism that is independent of IκB. haematologica.orgnih.gov The inflammatory tumor microenvironment, often driven by cytokines like IL-6 and TNF-α, plays a significant role in cancer progression by activating pathways such as NF-κB and STAT3. scientificarchives.com

Azacitidine induces significant transcriptional reprogramming in cancer cells. haematologica.org This reprogramming involves both the upregulation and downregulation of a broad range of genes. haematologica.org Studies have shown that azacitidine treatment can lead to the reactivation of silenced tumor suppressor genes. openaccessjournals.com In combination with other agents, such as SUMOylation inhibitors, azacitidine can amplify this transcriptional reprogramming, leading to enhanced apoptosis and altered cell cycle progression. haematologica.org This reprogramming can also influence the differentiation of leukemic cells. haematologica.org The process of transcriptional reprogramming by azacitidine is complex and can be influenced by microenvironmental signals that lead to chromatin remodeling. researchgate.net In some contexts, specific transcription factors can promote this reprogramming toward a particular cell fate. nih.gov

Azacitidine has been observed to induce inflammatory and immune response pathways in cancer cells. pnas.org This phenomenon, often referred to as "viral mimicry," is thought to be a key antitumor mechanism. mdpi.com By causing DNA hypomethylation, azacitidine can lead to the expression of endogenous retroviruses, triggering an innate immune response as if the cell were virally infected. pnas.orgmdpi.com This leads to the upregulation of genes involved in interferon signaling, antigen presentation, and chemokine and cytokine signaling. oncotarget.com Studies have shown that patients who respond to azacitidine treatment exhibit an induction of immune and inflammatory response genes. aacrjournals.org This immune-stimulatory role of azacitidine is being explored in combination with immunotherapy, as it may sensitize tumors to checkpoint inhibitors. pnas.orgmdpi.com The induction of regulatory T cells (Tregs) is another reported immune-modulatory effect of azacitidine in various inflammatory disease models. nih.gov

Cellular and Molecular Effects in Preclinical Models

In Vitro Cellular Assays

The sensitivity of cancer cell lines to alpha-Azacitidine (α-Aza) varies, demonstrating differential effects on cell viability and growth. In a panel of non-small cell lung cancer (NSCLC) cell lines, all five tested were sensitive to α-Aza, with EC50 values ranging from 1.8 to 10.5 µM. tandfonline.com In contrast, only one of these cell lines, H1299, showed similar sensitivity to decitabine (B1684300). tandfonline.com

In myeloid leukemia cell lines, α-Aza has been shown to inhibit growth in a time- and dose-dependent manner. iiarjournals.org For instance, in HL-60, U-937, and K-562 cell lines, treatment with α-Aza at concentrations of 1 µM and 2 µM for 24 hours resulted in growth inhibition rates of approximately 15% and 25%, respectively. iiarjournals.org However, the OCI-AML3 cell line did not show significant growth inhibition at the tested doses. iiarjournals.org The combination of α-Aza with curcumin (B1669340) has been found to synergistically inhibit the proliferation of leukemia cell lines. iiarjournals.org

Studies on nasopharyngeal carcinoma (NPC) cells, CNE2 and SUNE1, revealed that α-Aza at concentrations of 3 μmol/L and 5 μmol/L for 72 hours significantly suppressed cell survival. plos.org In multiple myeloma (MM) cell lines NCI H929, LP-1, RPMI 8226, and U266, α-Aza induced a dose-dependent increase in apoptosis. haematologica.org

The mechanism of resistance to α-Aza has also been investigated. In acute myeloid leukemia (AML) cell lines made resistant to α-Aza, a significant decrease in the intracellular uptake and retention of the compound was observed, which was linked to the downregulation of the solute carrier protein SLC29A1. mdpi.com

Table 1: Growth Inhibition of Various Cancer Cell Lines by this compound

| Cell Line | Cancer Type | Concentration | Duration | Growth Inhibition Rate | Source |

|---|---|---|---|---|---|

| HL-60 | Myeloid Leukemia | 1 µM | 24 hours | ~15% | iiarjournals.org |

| HL-60 | Myeloid Leukemia | 2 µM | 24 hours | ~25% | iiarjournals.org |

| U-937 | Myeloid Leukemia | 1 µM | 24 hours | ~15% | iiarjournals.org |

| U-937 | Myeloid Leukemia | 2 µM | 24 hours | ~25% | iiarjournals.org |

| K-562 | Myeloid Leukemia | 1 µM | 24 hours | ~15% | iiarjournals.org |

| K-562 | Myeloid Leukemia | 2 µM | 24 hours | ~25% | iiarjournals.org |

| OCI-AML3 | Myeloid Leukemia | Not specified | Not specified | No significant inhibition | iiarjournals.org |

| CNE2 | Nasopharyngeal Carcinoma | 3 µmol/L | 72 hours | ~40% | plos.org |

| SUNE1 | Nasopharyngeal Carcinoma | 3 µmol/L | 72 hours | ~32% | plos.org |

| CNE2 | Nasopharyngeal Carcinoma | 5 µmol/L | 72 hours | ~59% | plos.org |

| SUNE1 | Nasopharyngeal Carcinoma | 5 µmol/L | 72 hours | ~56% | plos.org |

This compound is capable of inducing cellular differentiation in various cancer cell models. iiarjournals.orghaematologica.org In leukemic cell assays, it has been observed that α-Aza can promote differentiation. iiarjournals.org Studies on rat nervous system tumor cell lines have also shown that pretreatment with α-Aza can facilitate cell differentiation. nih.gov

In AML cell lines, the combination of α-Aza with all-trans retinoic acid (ATRA) and pioglitazone (B448) was found to be more potent in inducing cell differentiation compared to ATRA alone. frontiersin.org This combination treatment induced morphological and functional differentiation of primary AML blasts into neutrophil-like cells. frontiersin.org

Leukemic stem cells (LSCs) are a subpopulation of cells within a leukemia that possess self-renewal capabilities and are often resistant to chemotherapy. mdpi.comhaematologica.org A common immunophenotype used to identify LSCs is CD34+CD38-. mdpi.commdpi.com

Extended exposure to low doses of α-Aza has been shown to induce the differentiation of leukemic stem cells and deplete the CD34+CD38- LSC population in preclinical models. nih.govnih.gov In an in vitro model using OCI-AML20 cells, which are enriched in LSCs, an extended dosing regimen of α-Aza was more effective at inducing differentiation than a conventional dosing schedule. nih.gov This extended exposure led to an increase in granulocyte-monocyte progenitors and myeloid cells, indicating the differentiation of immature cells. nih.gov However, some studies suggest that α-Aza alone may not be sufficient to eradicate LSCs, as expansion of LSC populations has been observed in patients even after achieving a complete morphological response. mdpi.com

Myeloperoxidase (MPO) is an enzyme synthesized during the promyelocyte stage of myeloid differentiation. mdpi.comashpublications.org Its expression is a marker of myeloid lineage. ashpublications.org Research indicates that the differentiation of leukemic stem cells induced by extended exposure to α-Aza is driven, in part, by an increase in MPO expression. nih.govnih.gov

In LSC models, the inhibition of MPO activity, either through a specific inhibitor or by blocking oxidative stress, was found to partially reverse the differentiation of LSCs that was induced by α-Aza. nih.govnih.gov This suggests that MPO plays a functional role in the differentiation process mediated by α-Aza. nih.gov

This compound treatment leads to global changes in the DNA methylome, but its effects on the transcriptome and proteome can be more subtle and cell-line specific. cancerindex.orgnih.gov In a study of four AML cell lines, while α-Aza globally reduced DNA methylation in all of them, the resulting changes in the transcriptome and surface proteome were varied. cancerindex.orgnih.govbiorxiv.org

Transcriptome analysis of these AML cell lines identified only five coding genes that were commonly up-regulated across all four lines after α-Aza treatment. cancerindex.orgnih.govbiorxiv.org At the proteome level, a study using 2-DE and MALDI-TOF/MS to investigate the effects of α-Aza on Kasumi-1 cells found that proteins such as Cyclophilin A, catalase, nucleophosmin, and PCNA were decreased. bioline.org.br

Gene set enrichment analysis of both differentially regulated RNA and surface proteins revealed a decrease in metabolic pathways and an increase in immune defense response pathways, suggesting that while individual gene and protein changes are diverse, they may converge on common biological pathways. cancerindex.orgnih.govbiorxiv.org

The impact of α-Aza on the cell-surface proteome, or "surfaceome," has been investigated to identify potential therapeutic targets. cancerindex.orgnih.gov In the study of four AML cell lines, no commonly regulated surface proteins were found among the cell lines following α-Aza treatment. cancerindex.orgnih.govbiorxiv.org This highlights the variable effects of the compound on the surface proteome of different AML cells. researchgate.net

Of the five commonly up-regulated coding genes across the four AML cell lines, only one, TRPM4, encodes a surface protein. cancerindex.orgnih.govbiorxiv.org Despite the lack of commonly regulated individual proteins, analysis of the surface proteome changes did reveal a convergence on certain pathways, including an increase in immune defense responses. cancerindex.orgnih.gov

In a separate study on multiple myeloma cells, α-Aza was one of several small molecules identified that could increase the surface expression of CD38, a target for immunotherapy. ashpublications.org However, this study also noted that α-Aza leads to a broad interferon-mediated response, in contrast to the more specific CD38 upregulation seen with all-trans retinoic acid. ashpublications.org

In Vivo Preclinical Models

Murine Models of Hematologic Malignancies (e.g., 5T33MM model)

The 5T33MM murine model, which originates from spontaneously developed plasma cell dyscrasia in aged C57BL/KaLwRij mice, serves as a crucial tool for the in vivo evaluation of therapeutic agents against multiple myeloma. nih.gov This model is characterized by an aggressive and rapidly progressive disease course. nih.govresearchgate.net Studies utilizing this model have demonstrated the anti-myeloma activity of this compound (also referred to as Azacitidine or AZA).

In the 5T33MM model of systemic myelomatosis, treatment with Azacitidine has been shown to significantly prolong the survival of the mice. haematologica.orgpsu.eduresearchgate.net The median survival for untreated mice was 24.5 days, whereas Azacitidine-treated mice had a median survival of 32 days. haematologica.orgpsu.eduresearchgate.net This extension in survival is associated with a reduction in tumor burden and serum paraprotein levels. researchgate.net Mechanistically, Azacitidine's effects in this model are linked to the downregulation of critical cell survival pathways. haematologica.orgpsu.edu It has been observed to inhibit the production of both interleukin-6 (IL-6) and its receptor, interleukin-6 receptor-α, which leads to a decrease in the expression of phospho-STAT3 and Bcl-xl. haematologica.orgpsu.eduresearchgate.net Furthermore, Azacitidine was found to inhibit the nuclear translocation and DNA binding of nuclear factor-κB (NF-κB). haematologica.orgpsu.edu

Table 1: Effects of Azacitidine in the 5T33MM Murine Model

| Endpoint | Control Group | Azacitidine-Treated Group | Reference |

|---|---|---|---|

| Median Survival | 24.5 days | 32 days | haematologica.org, psu.edu, researchgate.net |

| Key Mechanistic Effects | N/A | - Downregulation of IL-6 and IL-6Rα

Xenograft Models

Xenograft models, involving the transplantation of human cancer cells into immunodeficient mice, are fundamental in preclinical cancer research. Both cell line-derived xenografts and patient-derived xenografts (PDX) have been employed to study the effects of Azacitidine in hematologic malignancies.

In a patient-derived AML xenograft model using NOD/SCID mice, Azacitidine was effective in reducing the disease burden. nih.gov Studies have also utilized cell line-derived mouse xenografts to investigate Azacitidine's activity, often in combination with other agents. For instance, in xenograft models using SKM-1 and MV4-11 AML cell lines, the combination of Azacitidine and Venetoclax (B612062) resulted in greater tumor growth inhibition compared to either agent used alone. aacrjournals.orgaacrjournals.org This synergistic effect observed in vivo was consistent with in vitro findings. aacrjournals.orgaacrjournals.org Similarly, the combination of Azacitidine with Tagraxofusp was shown to improve survival in xenograft models compared to either single agent. ashpublications.org The rationale for this combination is that Azacitidine can reverse resistance to Tagraxofusp by increasing the expression of the diphthamide (B1230887) gene DPH1, which restores the drug's target. ashpublications.org

Table 2: Summary of Azacitidine Effects in Xenograft Models

| Xenograft Model | Cell Type | Key Findings | Reference |

|---|---|---|---|

| NOD/SCID Mouse | Patient-Derived AML PBMCs | Reduced disease burden. | nih.gov |

| Cell Line-Derived | SKM-1 and MV4-11 AML cells | Combination with Venetoclax led to increased tumor growth inhibition compared to single agents. | aacrjournals.org, aacrjournals.org |

| Cell Line-Derived | AML cells | Combination with Tagraxofusp improved survival compared to single agents. | ashpublications.org |

Targeting Immature Leukemic Cells

A significant aspect of Azacitidine's mechanism of action is its preferential targeting of immature leukemic cells, including leukemic stem cells (LSCs). nih.govresearchgate.netnih.gov Aberrant DNA methylation is a known feature in the most immature cells of myeloid diseases, contributing to their pathogenesis. iiarjournals.org As a hypomethylating agent, Azacitidine can reverse these epigenetic alterations. iiarjournals.org

In vivo studies using mouse models have shown that extended exposure to Azacitidine specifically targets these immature leukemic populations. nih.govnih.gov In LSC models, this leads to the induction of differentiation and a depletion of the CD34+CD38- LSC population. nih.govresearchgate.netnih.gov A key mechanism driving this differentiation is the increased expression of myeloperoxidase (MPO). nih.govnih.gov The inhibition of MPO activity, either through a specific inhibitor or by blocking oxidative stress, can partially reverse the differentiation of LSCs induced by Azacitidine. nih.govnih.gov This highlights the role of the MPO pathway in the targeted action of Azacitidine against LSCs. nih.govnih.gov In vitro assays on leukemic cell lines have also shown that Azacitidine can inhibit growth, induce apoptosis, and promote differentiation. iiarjournals.org

Table 3: Azacitidine's Effects on Immature Leukemic Cells in Preclinical Models

| Model System | Cell Population | Effect of Azacitidine | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Leukemic Stem Cell (LSC) Models | CD34+CD38- LSCs | Induces differentiation and depletion of the cell population. | Driven in part by increased myeloperoxidase (MPO) expression. | nih.gov, researchgate.net, nih.gov |

| Mouse Models | Immature leukemic cells | Preferentially targets these cells. | Extended exposure leads to sustained effects. | nih.gov, nih.gov |

| Leukemic Cell Line Assays | Various AML cell lines | Inhibits growth, induces apoptosis, alters cell cycle, and promotes differentiation. | Reverses transcriptional silencing of tumor-suppressor genes through hypomethylation. | iiarjournals.org |

Intrinsic Resistance Mechanisms

Intrinsic resistance is rooted in the inherent biological landscape of the cancer cell. This includes the epigenetic signature of the cell, its genetic makeup, metabolic activity, and its ability to transport the drug across the cell membrane.

The primary target of azacitidine is the epigenetic machinery, specifically DNA methyltransferases (DNMTs). Therefore, the baseline DNA methylation status of a cell can significantly influence its response to the drug. While azacitidine aims to reverse aberrant hypermethylation, pre-existing methylation patterns have been implicated in resistance. aacrjournals.orgmdpi.com

Studies have shown that both extensive hypomethylation and hypermethylation can be found in myelodysplastic syndromes (MDS) compared to normal cells. ashpublications.org These aberrant methylation patterns are not random, often targeting specific biological pathways. ashpublications.org The methylation profile before treatment may serve as an indicator of response. For instance, comparisons between responders and non-responders have revealed different baseline methylation patterns. unisi.it In some cases, a molecular biomarker based on differentially methylated regions was developed that could predict response to azacitidine with high accuracy. ashpublications.org

Interestingly, some cancer cell lines exhibit resistance to the demethylating effects of azacitidine, even when the drug shows cellular activity, suggesting that resistance can occur independently of metabolic drug activation. aacrjournals.org Furthermore, research on azacitidine-resistant cells has identified that the promoter methylation patterns of 24 genes were inversely correlated with resistance, suggesting that the specific locations of DNA methylation may play a crucial role. mdpi.com

Specific gene mutations present in cancer cells before treatment can confer intrinsic resistance to azacitidine by affecting its activation, the pathways it targets, or by promoting cell survival through alternative routes.

UCK2 : Point mutations in the uridine-cytidine kinase 2 (UCK2) gene are a well-established mechanism of azacitidine resistance. researchgate.netnih.govniph.go.jpsigmaaldrich.com UCK2 encodes the rate-limiting enzyme in the activation pathway of azacitidine. researchgate.netnih.gov These mutations can disrupt the drug's activation, thereby preventing its therapeutic action. nih.govniph.go.jp Research has demonstrated that forcing the expression of a mutated UCK2 in sensitive leukemia cells made them resistant to azacitidine-induced apoptosis. Conversely, overexpressing the normal, wild-type UCK2 in resistant cells restored their sensitivity to the drug. researchgate.netnih.govsigmaaldrich.com

DCK : Deoxycytidine kinase (DCK) is the critical enzyme for the activation of the related hypomethylating agent, decitabine. niph.go.jpmdpi.combiorxiv.org While less central to azacitidine's primary activation, its role can be relevant. Loss of functional DCK impairs the phosphorylation of deoxynucleosides, leading to resistance against decitabine and other nucleoside analogs like cytarabine. mdpi.comnih.gov In such cases of DCK deficiency, cells may remain sensitive to azacitidine because its activation relies on UCK. mdpi.com

IDH2 : Mutations in isocitrate dehydrogenase 2 (IDH2) are found in a subset of patients with acute myeloid leukemia (AML). scientificarchives.comoncotarget.com These mutations lead to the production of an oncometabolite that causes DNA hypermethylation. scientificarchives.comonclive.com Rather than causing resistance, the presence of an IDH2 mutation may identify patients who benefit from combination therapies. Studies have shown that combining the IDH2 inhibitor enasidenib (B560146) with azacitidine can improve response rates, suggesting a synergistic effect that may overcome resistance pathways associated with either drug alone. scientificarchives.comonclive.comashpublications.org

RAS-pathway : Mutations in genes of the RAS signaling pathway (e.g., NRAS, KRAS, PTPN11) are known to be associated with resistance to various targeted therapies and chemotherapy. scientificarchives.comkarger.comresearchgate.net In the context of azacitidine, the addition of the drug to other targeted agents appears to improve outcomes in patients with RAS-pathway mutations. scientificarchives.com For instance, combination therapy with enasidenib and azacitidine improved event-free survival in patients with RAS-pathway mutations, which have been linked to resistance to enasidenib monotherapy. scientificarchives.com Another study noted that response rates to azacitidine were high in patients with NRAS mutations. oncotarget.com

For azacitidine to become active, it must undergo a series of phosphorylation steps within the cell. The enzymes responsible for this activation are critical determinants of the drug's efficacy.

The initial and rate-limiting step in the activation of azacitidine is its phosphorylation by uridine-cytidine kinases, primarily UCK2. researchgate.netnih.govniph.go.jpbiorxiv.org

| Enzyme | Role in Azacitidine Resistance | Research Findings |

| UCK1 | Lower expression may contribute to resistance. | Studies have shown that patients responsive to azacitidine have significantly higher expression of UCK1. ashpublications.orgashpublications.org |

| UCK2 | Decreased activity or expression is a primary mechanism of resistance. | Point mutations can diminish UCK2 activity without changing protein levels. niph.go.jp Silencing the UCK2 gene in sensitive cells leads to a reduction in apoptosis and hypomethylation following azacitidine treatment, effectively inducing resistance. ashpublications.org In azacitidine-resistant cell lines, UCK2 protein was found to be absent. ashpublications.org |

Deoxycytidine kinase (DCK) is another key enzyme in nucleoside metabolism, though it is more critical for the activation of other analogs like decitabine and cytarabine. niph.go.jpmdpi.combiorxiv.org

| Enzyme | Role in Azacitidine Resistance | Research Findings |

| DCK | Deficiency is primarily linked to decitabine resistance but can be a factor in cross-resistance. | A total deficiency of DCK activity has been demonstrated in cell line models of resistance to decitabine and cytarabine. nih.gov Loss of functional DCK confers resistance to decitabine, but these cells can remain sensitive to azacitidine, which is activated by the separate UCK pathway. mdpi.com Some studies suggest loss of DCK can play a role in resistance to azacitidine as well. researchgate.net |

As a hydrophilic molecule, azacitidine requires protein transporters to cross the cell membrane and enter the cell. researchgate.net Deficient function or expression of these transporters can therefore be a primary mechanism of intrinsic resistance. researchgate.netnih.gov

Azacitidine is transported by two main families of human nucleoside transporters (hNTs): the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.govmdpi.com Studies have shown that azacitidine can be transported by all seven hNTs, with the concentrative transporter hCNT3 showing high transport rates. researchgate.netnih.gov

The role of these transporters in clinical resistance is actively debated. researchgate.netresearchgate.net However, several lines of evidence point to their importance:

hENT1: This transporter has been identified as a key player in the cellular uptake of azacitidine in leukemia cells. nih.govgeneticsmr.org Inhibiting hENT1 with specific inhibitors was shown to strongly reduce both the cellular toxicity and the DNA demethylating activity of azacitidine. nih.gov

hCNT1 and hCNT3: The cytotoxicity of azacitidine is significantly influenced by the presence of specific transporters, with cells expressing hCNT1 showing high sensitivity. researchgate.net In one model, an azacitidine-resistant cell line was found to have no expression of hENT1 and hCNT3. ashpublications.org

Conversely, some studies of acquired resistance in cell lines did not find decreased expression of transporters like hENT1 or hENT2, indicating that in some contexts, resistance develops through mechanisms other than impaired drug uptake. researchgate.netmdpi.com

| Transporter Family | Key Members for Azacitidine | Role in Resistance |

| hENTs (Equilibrative) | hENT1, hENT2 | Reduced expression or inhibition of hENT1 can decrease azacitidine uptake and activity. nih.gov |

| hCNTs (Concentrative) | hCNT1, hCNT3 | Azacitidine is a good substrate for these transporters. researchgate.net Reduced expression can lead to resistance. ashpublications.org |

Altered Expression or Activity of Metabolic Enzymes

Acquired Resistance Mechanisms

Despite its efficacy, acquired resistance to azacitidine is a significant clinical challenge. Several mechanisms have been identified through which cancer cells can evade the cytotoxic effects of this drug. These mechanisms often involve complex molecular and cellular adaptations.

Reactivation of Anti-Apoptotic Pathways (e.g., BCL2L10 overexpression)

One of the key mechanisms of acquired resistance to azacitidine involves the reactivation of anti-apoptotic pathways, which prevent the programmed cell death of cancer cells. A notable player in this process is the B-cell lymphoma 2-like 10 (BCL2L10) protein.

Research has shown that increased expression of the anti-apoptotic factor BCL2L10 is linked to resistance in azacitidine-resistant leukemia cell lines. niph.go.jpdaneshyari.com Studies on azacitidine-resistant SKM1 cells, a myelodysplastic syndrome (MDS) cell line, revealed a significant increase in both BCL2L10 mRNA and protein levels compared to their azacitidine-sensitive counterparts. nih.gov This overexpression was not a clonal effect but a consistent feature of the resistant cells. nih.gov Knocking down BCL2L10 in these resistant cells restored their sensitivity to azacitidine, confirming its direct role in mediating resistance. nih.gov

The clinical relevance of these findings has been supported by studies in MDS and acute myeloid leukemia (AML) patients, where resistance to azacitidine was significantly correlated with the percentage of bone marrow cells expressing BCL2L10. nih.govexplorationpub.com This suggests that BCL2L10 expression could serve as a predictive biomarker for azacitidine resistance. explorationpub.com

Table 1: BCL2L10 Expression and Azacitidine Resistance

| Cell Line/Patient Cohort | Key Finding | Reference |

|---|---|---|

| SKM1-R (Azacitidine-Resistant) | Increased BCL2L10 mRNA and protein expression. | nih.gov |

| SKM1-R (BCL2L10 knockdown) | Sensitized to azacitidine-induced apoptosis. | nih.gov |

| MDS/AML Patients | Resistance to azacitidine correlates with the percentage of BCL2L10-expressing cells. | nih.govexplorationpub.com |

Activation of Cellular Signaling Pathways (e.g., Ras-ERK pathway)

Another significant mechanism of resistance to azacitidine is the continuous activation of cellular signaling pathways that promote cell survival and proliferation. The Ras-ERK (also known as the MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer.

Activation of the Ras-ERK pathway can confer resistance to various anti-cancer agents, including azacitidine. niph.go.jpdaneshyari.com Studies have shown that mutations in the Ras-MAPK signaling pathway can emerge in patients with AML during low-intensity treatments, including those with hypomethylating agents like azacitidine. preprints.org These emergent mutations are frequently observed at the time of disease progression, suggesting a key role in secondary clinical resistance. preprints.org

In gastric cancer cells, the activity of the MEK/ERK pathway has been shown to correlate with the expression of DNMT1, a primary target of azacitidine. tandfonline.com Interestingly, treatment with azacitidine can lead to an increased activity of the MEK/ERK pathway, potentially as a compensatory survival mechanism. tandfonline.com This suggests a complex interplay between epigenetic modifiers and cellular signaling pathways in the development of drug resistance. Furthermore, in AML, RAS pathway mutations are associated with resistance and poorer survival outcomes when azacitidine is used in combination with other agents. karger.com

Hypoxia Signaling (e.g., Hif-1α overexpression)

The tumor microenvironment, particularly conditions of low oxygen (hypoxia), plays a crucial role in drug resistance. frontiersin.org Hypoxia-inducible factor 1-alpha (Hif-1α) is a key transcription factor that mediates cellular adaptation to hypoxia and has been implicated in resistance to azacitidine. frontiersin.org

However, the role of Hif-1α in azacitidine resistance appears to be complex and context-dependent. Some preclinical studies have indicated that azacitidine treatment can lead to a decrease in Hif-1α expression in certain cancer cell lines, suggesting that targeting this pathway could be beneficial. mdpi.com Conversely, other research in MDS and AML patients has surprisingly shown that a higher pretreatment expression of Hif-1α and the activation of its downstream signaling pathway are associated with a better response to azacitidine and improved survival rates. researchgate.netnih.gov This suggests that in some clinical scenarios, an activated hypoxia signaling pathway may sensitize cells to the effects of azacitidine, although the precise mechanisms remain to be fully elucidated. researchgate.netnih.gov The involvement of Hif-1α in regulating the transporters and metabolic enzymes for hypomethylating agents may contribute to these observations. researchgate.net

Strategies to Overcome Resistance (Preclinical Research)

To counteract the development of resistance to azacitidine, researchers are actively investigating various strategies, with a strong focus on combination therapies.

Combination Therapies with Other Epigenetic Modifiers

A promising approach to overcoming azacitidine resistance is to combine it with other epigenetic modifying agents. This strategy is based on the rationale that targeting multiple epigenetic pathways simultaneously can produce synergistic anti-tumor effects and prevent the emergence of resistant clones.

Histone Deacetylase Inhibitors (HDACi)

The combination of azacitidine with histone deacetylase inhibitors (HDACi) is one of the most extensively studied strategies. Preclinical studies have consistently demonstrated that this combination can lead to synergistic anti-cancer activity in various hematological malignancies. ashpublications.orgnih.gov

HDAC inhibitors work by increasing histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. researchgate.netd-nb.info When combined with azacitidine, which inhibits DNA methylation, the two classes of drugs can work together to reactivate genes that control critical cellular processes like apoptosis and cell cycle arrest. plos.orgmedsci.org

Preclinical models of AML have shown that combining azacitidine with selective HDAC1 and HDAC2 inhibitors leads to enhanced apoptosis, differentiation, and cell cycle arrest compared to either agent alone. plos.org This synergistic effect has been observed in established cell lines, primary patient samples, and in vivo xenograft models. plos.org Similarly, in models of T-cell lymphoma, the combination of the HDAC inhibitor Romidepsin with azacitidine resulted in the induction of tumor suppressor genes. medsci.org

Several HDAC inhibitors have been investigated in combination with azacitidine in preclinical settings, including:

Chidamide (B1683975): This selective HDAC inhibitor has shown synergistic activity with azacitidine in leukemia cells. nih.gov It has been shown to downregulate the anti-apoptotic protein MCL1, which can enhance the efficacy of other therapies. nih.govmdpi.com

Pracinostat: Preclinical studies in AML xenograft models have shown synergistic interactions between this pan-HDAC inhibitor and azacitidine. ashpublications.org

Entinostat (B1683978): The combination of entinostat and azacitidine has been explored for its ability to re-express the estrogen receptor in breast cancer models. aacrjournals.org

Table 2: Preclinical Studies of Azacitidine and HDACi Combination

| HDACi | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Selective HDAC1/2 inhibitors (e.g., ACY-957) | AML cell lines, primary cells, xenografts | Synergistic increase in apoptosis, differentiation, and cell cycle arrest; re-expression of tumor suppressor genes. | plos.org |

| Romidepsin | T-cell lymphoma cell lines | Induction of tumor suppressor gene RhoB. | medsci.org |

| Chidamide | Leukemia cells | Synergistic activity; potential to overcome resistance by downregulating MCL1. | nih.govmdpi.com |

| Pracinostat | AML xenograft models | Synergistic anti-tumor interactions. | ashpublications.org |

BCL-2 Inhibitors

The combination of azacitidine with inhibitors of the B-cell lymphoma 2 (BCL-2) protein family, such as venetoclax, has been investigated to overcome resistance. Azacitidine treatment in acute myeloid leukemia (AML) cell lines can induce pro-apoptotic effects, including decreased levels of the MCL1 protein and increased levels of NOXA. oaepublish.com This primes the AML cells for apoptosis. The combination of azacitidine with ABT-737, an inhibitor of BCL2, BCLXL, and BCLW, has demonstrated synergistic killing of AML cells and reduced tissue invasion by leukemic cells in vivo. oaepublish.com

IDH Inhibitors

Isocitrate dehydrogenase (IDH) mutations are found in a significant percentage of AML patients. mdpi.com These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and arrests myeloid differentiation. nih.gov Inhibitors of mutated IDH1 (ivosidenib, olutasidenib) and IDH2 (enasidenib) have been approved for treating AML. mdpi.com

Combination Therapies with Other Agents

Retinoic Acid Receptor Agonists

The combination of azacitidine with selective retinoic acid receptor alpha (RARα) agonists, such as SY-1425 (tamibarotene), is being explored for patients with AML and myelodysplastic syndromes (MDS) who have a specific RARA biomarker. flagshippioneering.comnih.gov Preclinical studies have shown that azacitidine and SY-1425 have synergistic antiproliferative effects in AML models with RARA pathway activation. nih.gov This combination leads to increased DNA damage and apoptosis compared to either agent alone. nih.gov

Clinical trials have evaluated the safety and efficacy of this combination. An ongoing phase 2 trial is assessing SY-1425 with azacitidine in patients with RARA or IRF8 biomarkers. cancernetwork.com Early results in RARA-positive newly diagnosed unfit AML patients have shown high complete response rates and a rapid onset of clinical responses. flagshippioneering.comcancernetwork.com The combination appears to be well-tolerated. cancernetwork.comvaluebasedcancer.com Tamibarotene has also received fast track designation from the FDA for use in combination with azacitidine for newly diagnosed higher-risk MDS. cancernetwork.com

Natural Compounds

Several natural compounds have been investigated in combination with azacitidine to enhance its anti-leukemic effects.

Curcumin: In vitro studies have shown that the combination of azacitidine and curcumin (CUR) has synergistic activity in inhibiting the growth and inducing apoptosis of myeloid leukemia cell lines and patient samples from AML and MDS. iiarjournals.orgiiarjournals.org This combination demonstrated low cytotoxicity to healthy cells. iiarjournals.orgiiarjournals.org

GL-V9: A novel flavonoid derivative from wogonin, GL-V9, when combined with azacitidine, showed a synergistic anti-leukemia effect in AML cells. ashpublications.orgresearchgate.net The combination led to significant cell proliferation arrest and increased apoptosis in both AML cell lines and primary AML cells. ashpublications.orgresearchgate.net The underlying mechanism appears to involve the DDIT4/mTOR signaling pathway. ashpublications.orgresearchgate.net

S-Adenosylmethionine (AdoMet): AdoMet has been found to synergize with 5-azacytidine (B1684299) by preventing the adverse demethylating effects of the anticancer drug while preserving its growth-suppressing properties. mdpi.com

Homoharringtonine (HHT): The combination of decitabine (a hypomethylating agent similar to azacitidine) and HHT, an alkaloid from a Chinese plant, showed an enhanced effect in inhibiting the viability of AML-derived cells. viamedica.pl

SUMOylation Inhibitors

The post-translational modification process of SUMOylation is crucial in the development of leukemia. researchgate.netnih.gov TAK-981 (subasumstat) is a first-in-class inhibitor of SUMOylation with potent anti-leukemic activity in preclinical AML models. researchgate.netnih.gov

Studies have shown that TAK-981 synergizes with azacitidine. researchgate.netnih.gov The combination has demonstrated higher anti-leukemic activity than the combination of azacitidine and venetoclax in some preclinical models. researchgate.netnih.gov Mechanistically, TAK-981 enhances the transcriptional reprogramming induced by azacitidine, leading to increased apoptosis, cell cycle alteration, and differentiation of leukemic cells. researchgate.netnih.gov Furthermore, the combination of TAK-981 and azacitidine induces the expression of genes related to inflammation and immune response, including the secretion of type I interferon and the expression of Natural Killer (NK)-activating ligands on AML cells, which in turn boosts the cytotoxic activity of NK cells. researchgate.netnih.govhaematologica.org

CD47-blocking agents

CD47 is an immune checkpoint protein that sends a "don't eat me" signal to macrophages, allowing cancer cells to evade phagocytosis. nih.gov Blocking the CD47-SIRPα pathway can enhance the phagocytosis of tumor cells by macrophages. frontiersin.org

Preclinical work has shown that azacitidine can increase the expression of pro-phagocytic signals, such as calreticulin, on the surface of AML and MDS cells. nih.govfrontiersin.orgcancernetwork.com This provides a strong rationale for combining azacitidine with CD47-blocking agents. The combination of the anti-CD47 antibody magrolimab with azacitidine has been shown to significantly increase macrophage-mediated phagocytosis of AML cells in vitro and led to high remission rates in an AML xenograft model. nih.gov

Interactive Data Tables

Table 1: Combination Therapies with Azacitidine

| Combination Agent Class | Specific Agent(s) | Key Research Findings |

| BCL-2 Inhibitors | Venetoclax, ABT-737 | Synergistic killing of AML cells; overcomes resistance by modulating BCL-2 family proteins. oaepublish.commdpi.com |

| IDH Inhibitors | Ivosidenib, Enasidenib | Synergistic effect on cell differentiation; improved survival in IDH-mutated AML. mdpi.comnih.govd-nb.info |

| Retinoic Acid Receptor Agonists | SY-1425 (Tamibarotene) | High response rates in RARA-positive AML; synergistic antiproliferative effects. flagshippioneering.comnih.govcancernetwork.com |

| Natural Compounds | Curcumin, GL-V9, HHT | Synergistic growth inhibition and apoptosis induction in leukemia cells. iiarjournals.orgiiarjournals.orgashpublications.orgresearchgate.netviamedica.pl |

| SUMOylation Inhibitors | TAK-981 (Subasumstat) | Potent anti-leukemic activity; enhances azacitidine-induced apoptosis and immune response. researchgate.netnih.gov |

| CD47-blocking agents | Magrolimab, AK117, ALX148 | Enhances macrophage-mediated phagocytosis; high response rates in MDS and AML. nih.govfrontiersin.orgcancernetwork.comashpublications.orgonclive.com |

Mechanisms of Resistance to Azacitidine and Overcoming Resistance

Strategies to Overcome Resistance

The combination of azacitidine with various immunomodulatory agents is a key strategy being explored to overcome resistance. Azacitidine itself can enhance anti-tumor immune responses. nih.govmdpi.com However, resistance can emerge through the upregulation of immune checkpoint molecules. mdpi.com Therefore, combining azacitidine with agents that target these immune pathways may prevent or reverse resistance.

Another promising immunomodulatory agent is magrolimab, an antibody that blocks the CD47 receptor. onclive.com CD47 is often referred to as a "don't-eat-me" signal that prevents macrophages from engulfing cancer cells. onclive.com By inhibiting this signal, magrolimab allows macrophages to recognize and eliminate malignant cells. onclive.com Early trials of magrolimab in combination with azacitidine have shown encouraging results, with a doubling of response rates and higher complete remissions (CRs), even in patients with high-risk TP53 mutations, which are notoriously resistant to HMAs. onclive.com

Sabatolimab, a TIM-3 inhibitor, is another immunomodulatory agent under investigation. onclive.com TIM-3 is an immune checkpoint receptor that, when targeted, can help engage the immune system to attack leukemia cells. onclive.com Sabatolimab has demonstrated promising activity in terms of the durability of response when combined with azacitidine and is being evaluated in clinical trials. onclive.com

Lenalidomide, an immunomodulatory drug with a different mechanism, has also been combined with azacitidine with some promising early results. nih.gov

Table 1: Research Findings on Azacitidine Combinations with Immunomodulatory Agents

| Agent | Target/Mechanism | Cancer Type | Key Research Findings |

| Nivolumab | PD-1 inhibitor | Relapsed/Refractory AML | A phase IB/II trial with azacitidine showed a 34% overall response rate. mdpi.com |

| Magrolimab | CD47 inhibitor | Higher-Risk MDS | Phase 1 trial with azacitidine showed a doubling of response rates and higher CRs, with activity observed in patients with TP53 mutations. onclive.com |

| Sabatolimab | TIM-3 inhibitor | Higher-Risk MDS | Has shown promising activity in terms of durability of response in combination with azacitidine. onclive.com |

| Lenalidomide | Immunomodulator | HR-MDS and AML | Early studies with azacitidine have shown promising results. nih.gov A phase II study in HR-MDS and low blast count AML showed an ORR of 69% for the combination vs. 56% for azacitidine alone, but no improvement in progression-free survival. mdpi.com |

A variety of other agents targeting different cellular pathways are being investigated in combination with azacitidine to surmount resistance.

Kinase Inhibitors: Several kinase inhibitors are under investigation. Rigosertib, a multikinase inhibitor, has shown activity in early-phase trials for high-risk MDS after HMA failure. nih.gov Dinaciclib, an inhibitor of cyclin-dependent kinases (CDK) 1, 2, 5, and 9, has also been identified as a promising agent to overcome dual resistance to venetoclax (B612062) and azacitidine in preclinical models. frontiersin.orgnih.gov Additionally, the PLK1 inhibitor volasertib (B1683956) has shown synergistic effects when combined with azacitidine in myeloid leukemia cell lines. researchgate.net

Other Investigational Agents:

Guadecitabine: This is a next-generation hypomethylating agent that can be effective in a subset of patients who have failed prior azacitidine therapy. haematologica.org

Tosedostat: An oral aminopeptidase (B13392206) inhibitor that has demonstrated activity in high-risk MDS after azacitidine failure. nih.gov

Sapacitabine: A novel oral nucleoside analog with promising activity in high-risk MDS. nih.gov

Teriflunomide: An inhibitor of dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) synthesis. It has shown a synergistic effect with azacitidine in resistant cell lines that switch to de novo pyrimidine synthesis. mdpi.com

Arsenic Trioxide: In mouse models of myeloproliferative neoplasms with specific mutations (JAK2-V617F and Dnmt3a loss) that confer resistance to interferon, the addition of arsenic trioxide or azacitidine to interferon treatment was able to overcome this resistance. ashpublications.org

Table 2: Research Findings on Azacitidine Combinations with Other Agents

| Agent | Target/Mechanism | Cancer Type | Key Research Findings |

| Venetoclax | BCL-2 inhibitor | AML | Combination with azacitidine has become a standard for certain AML populations, showing superior response and survival over azacitidine alone. haematologica.orgmdpi.com |

| Panobinostat | HDAC inhibitor | MDS/AML | Identified as a promising agent to overcome dual venetoclax + azacitidine resistance in preclinical models. frontiersin.orgnih.gov |

| Chidamide (B1683975) | HDAC inhibitor | R/R AML | Adding chidamide to venetoclax + azacitidine proved effective in patients resistant to the doublet combination. frontiersin.org |

| Vorinostat | HDAC inhibitor | HR-MDS | A phase 2 trial in combination with azacitidine did not improve overall survival compared to azacitidine alone. nih.gov |

| Dinaciclib | CDK 1/2/5/9 inhibitor | MDS/AML | Showed significant sensitivity in preclinical models of dual venetoclax + azacitidine resistance. frontiersin.orgnih.gov |

| Rigosertib | Multikinase inhibitor | HR-MDS | Showed activity in early phase trials after HMA failure. nih.gov |

| Volasertib | PLK1 inhibitor | Myeloid Leukemia | Showed synergistic effects with azacitidine in cell lines. researchgate.net |

| Guadecitabine | DNA methyltransferase inhibitor | HR-MDS/AML | Can be an effective alternative after azacitidine failure in a small proportion of patients. haematologica.org |

| Teriflunomide | Dihydroorotate dehydrogenase inhibitor | AML | Showed synergistic effect with azacitidine in resistant cell lines. mdpi.com |

Synthetic Chemistry and Prodrug Strategies for Azacitidine

Chemical Synthesis Methodologies for Azacitidine (5-azacytidine)

Azacitidine (5-azacytidine) is a chemical analogue of the nucleoside cytidine (B196190), characterized by the presence of a nitrogen atom at the 5-position of the cytosine ring. wikipedia.org Its synthesis has evolved significantly from early, low-yield methods to more efficient and scalable industrial processes.

Alternative early strategies involved the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative. One such method used 1-bromo-2,3,5-tri-O-acetyl-D-ribofuranose, but it was hampered by long reaction times and poor yields, reported to be as low as 11% after crystallization. acs.orggoogle.com Another approach employed 1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose, but the preparation of this chloro-sugar starting material proved difficult, making the process less practical for larger-scale production. acs.org A significant drawback of some early coupling procedures was the use of tin catalysts (e.g., SnCl₄), which could lead to variable amounts of tin contamination in the final active pharmaceutical ingredient (API), rendering the process unsuitable for producing drugs for human use. google.com

Modern, scalable syntheses of 5-azacytidine (B1684299) have been developed to overcome the limitations of earlier methods, focusing on improved yields, purity, and industrial feasibility. researchgate.netacs.org A widely adopted strategy is the Vorbrüggen glycosylation, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst. google.comnih.gov

A typical improved process involves several key steps:

Silylation: 5-Azacytosine is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), often in the presence of a catalyst like ammonium (B1175870) sulfate (B86663) or with chlorotrimethylsilane (B32843) (TMSCl). acs.orggoogle.comgoogle.com This step converts the 5-azacytosine into a more reactive silylated intermediate, trimethylsilanyl-(4-trimethylsilanyloxy- acs.orgresearchgate.netCurrent time information in Bangalore, IN.triazin-2-yl)-amine. acs.org The reaction can be run in a solvent like acetonitrile (B52724) or neat, using an excess of the silylating reagent. google.comgoogle.com

Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. acs.orggoogle.com This reaction is catalyzed by a strong, non-metallic Lewis acid, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate). google.com The use of TMS-Triflate is a significant improvement as it avoids the tin contamination associated with older catalysts like SnCl₄. google.com The reaction yields the protected nucleoside, 2,3,5-tri-O-acetyl-5-azacytidine. acs.org

Workup and Deprotection: A critical challenge in the synthesis is the hydrolytic instability of the s-triazine ring, especially in the presence of water during the reaction workup. google.comresearchgate.net Processes have been optimized to avoid the formation of stable emulsions, which can prolong contact with water and lead to decomposition. google.com After the coupling reaction, the acetyl protecting groups are removed from the sugar moiety. acs.org This is typically achieved through aminolysis, for instance, by treating the protected nucleoside with a base like n-butylamine in methanol (B129727). acs.org

Purification: The crude 5-azacytidine is then purified to achieve the high purity required for pharmaceutical use (>99.9%). acs.org Recrystallization from a solvent system like dimethylsulfoxide (DMSO) and toluene (B28343) or methanol is a common final step. acs.orggoogle.com

These improved processes have streamlined the manufacturing of 5-azacytidine, making it a viable industrial process with consistent quality and yield. researchgate.netacs.org

Table 1: Comparison of Azacitidine Synthesis Methodologies

| Feature | Early Approaches | Improved & Scalable Processes |

| Key Reagent | 1-glycosyl isocyanates, Bromo/Chloro-acetyl-ribofuranose | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose |

| Base Activation | Silylation | Silylation with HMDS/TMSCl |

| Catalyst | Tin tetrachloride (SnCl₄) | Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate) |

| Yield | Low to moderate (e.g., 11-34%) acs.orggoogle.com | Improved (e.g., ~49% crude) acs.org |

| Key Issues | Tin contamination, difficult starting materials, long reaction times acs.orggoogle.com | Hydrolytic instability, emulsion formation during workup google.comresearchgate.net |

| Scalability | Poor | Suitable for industrial production google.comacs.org |

Research into analogues of azacitidine has been extensive, aiming to explore structure-activity relationships. This includes modifications to both the triazine base and the sugar moiety.

6-Azacytidine (B1194097) Analogues: Several N4-derivatives of 6-azacytidine have been synthesized, primarily using Vorbrüggen's condensation method. nih.govresearchgate.net In a simplified one-pot silyl (B83357) condensation method, acylated 4-methylmercapto-1,2,4-triazin-3(2Н)-one glycosides are synthesized and subsequently undergo amination or ammonolysis to produce the desired 6-azacytidine glycoside analogues. researchgate.nettandfonline.comnih.gov This has led to the creation of compounds such as N4-methyl-6-azacytidine. researchgate.nettandfonline.com

Sugar Moiety Analogues: The ribofuranose ring of 5-azacytidine has been replaced with various other sugars to study the impact on biological activity. Synthesized analogues include those with:

β-D-glucopyranosyl, β-D-xylopyranosyl, and α-D-mannopyranosyl moieties. mdpi.com

α-L-rhamnopyranosyl and α-L-glycopyranosyl structures. researchgate.nettandfonline.commdpi.com

Disaccharides like β-D-maltopyranosyl and β-D-lactopyranosyl. mdpi.com

The synthesis of these analogues often follows similar glycosylation strategies to that of azacitidine itself, by coupling the modified sugar with the 5-azacytosine base. mdpi.com For instance, studies have shown that replacing the β-D-ribofuranosyl group with these other sugar structures significantly impacts the compound's antiproliferative activities. mdpi.com

Prodrug Development Strategies for Azacitidine

Despite its clinical efficacy, azacitidine possesses several physicochemical and pharmacokinetic limitations that have prompted the development of various prodrug strategies.

The primary motivations for designing azacitidine prodrugs are to overcome its inherent drawbacks:

Chemical Instability: Azacitidine is highly unstable in aqueous solutions, where it undergoes rapid hydrolysis of the triazine ring. nih.govresearchgate.net This instability complicates its formulation and administration. nih.gov

Enzymatic Degradation: The drug is rapidly metabolized and inactivated by cytidine deaminase, which is abundant in the liver and gastrointestinal tract. nih.govresearchgate.net This leads to a short plasma half-life. nih.gov

Poor Bioavailability and Cell Internalization: As a hydrophilic molecule, azacitidine has limited ability to passively diffuse across cell membranes, restricting its cellular uptake. nih.govresearchgate.netrsc.org This hydrophilicity also contributes to its low oral bioavailability, necessitating parenteral administration. researchgate.netpharmacy180.com

Prodrugs are designed to mask the functional groups responsible for these limitations, with the goal of improving stability, increasing lipophilicity for better absorption and cell entry, and protecting the drug from premature degradation. rsc.orgpharmacy180.com

To address the challenges associated with azacitidine, researchers have explored several innovative prodrug approaches.

Ester-Based Prodrugs: Esterification is a common prodrug strategy used to increase the lipophilicity and stability of parent drugs. rsc.orgscirp.org For azacitidine, the hydroxyl groups on the ribose sugar can be esterified. An example is 2',3',5'-triacetyl-5-azacitidine (TAC) , an ester prodrug that has demonstrated significant pharmacokinetic improvements in bioavailability, solubility, and stability compared to the parent compound. researchgate.net Another ester prodrug, CP-4200, uses an elaidic acid ester to enhance therapeutic effects. researchgate.net Ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active azacitidine. rsc.org

Amphiphilic Prodrugs: This strategy involves conjugating the hydrophilic azacitidine to a hydrophobic moiety, such as a fatty acid, creating an amphiphilic molecule. nih.gov These amphiphilic prodrugs can self-assemble in aqueous environments to form nanostructures, such as micelles or vesicles. nih.govresearchgate.net

For example, azacitidine has been conjugated to omega-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov The resulting conjugates, AzaEPA and AzaDHA , are amphiphilic prodrugs that self-assemble into multilamellar vesicles with diameters around 190-200 nm. nih.govresearchgate.net This formulation offers several advantages:

It protects the azacitidine core from hydrolysis and enzymatic degradation. nih.govresearchgate.net

The lipidic shell enhances cell membrane permeability and internalization. nih.gov

The self-assembly can lead to a modified biodistribution and potentially a sustained release of the drug. nih.gov

Polymer Prodrugs: A broader strategy in cancer therapy involves conjugating drugs to water-soluble polymers. acs.org This approach can improve solubility, prolong circulation time, and potentially enable alternative administration routes, such as subcutaneous injection for drugs that are typically irritants. acs.org While specific examples for azacitidine are less detailed in the provided context, this represents another avenue for prodrug design.

Table 2: Investigational Azacitidine Prodrugs

| Prodrug Name/Type | Strategy | Moiety Added | Rationale |

| 2',3',5'-triacetyl-5-azacitidine (TAC) | Ester-based | Acetyl groups | Improve oral bioavailability, stability, and solubility. researchgate.net |

| CP-4200 | Ester-based | Elaidic acid | Enhance therapeutic benefit compared to azacitidine. researchgate.net |

| AzaEPA / AzaDHA | Amphiphilic | Eicosapentaenoic acid (EPA) / Docosahexaenoic acid (DHA) | Form self-assembling nanoparticles to improve cell diffusion and protect from degradation. nih.govresearchgate.net |

Types of Prodrugs (e.g., ester-based, amphiphilic)

Specific Examples (e.g., 2′,3′,5′-triacetyl-5-azacitidine (TAC))

A notable prodrug of azacitidine is 2′,3′,5′-triacetyl-5-azacitidine (TAC). uni.lunih.gov This compound is an acetylated derivative of azacitidine, created to improve its stability and facilitate oral administration. nih.gov

Synthesis: The synthesis of TAC involves a multi-step process. researchgate.netvulcanchem.com It can be prepared through the condensation of trimethylsilylated-5-azacytosine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. researchgate.net A more detailed synthetic route includes:

Silylation Protection: 5-azacytosine is treated with hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl). vulcanchem.com

Glycosylation Coupling: The resulting silylated intermediate is reacted with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. vulcanchem.com

Acylation: This step yields the final triacetylated prodrug. vulcanchem.com

TAC is designed to be rapidly absorbed after oral administration. apexbt.com It has demonstrated superior stability and solubility characteristics compared to the parent azacitidine. uni.lunih.gov

Conjugation with Fatty Acids (e.g., omega-3 fatty acids)

To improve cellular uptake and protect against metabolic degradation, azacitidine has been conjugated with fatty acids, specifically omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.netdntb.gov.uanih.gov These essential fatty acids are known to influence membrane fluidity and signal transduction. researchgate.net The resulting amphiphilic prodrugs are expected to have better cell membrane permeability. mdpi.com

The synthesis involves creating a covalent bond between the fatty acid and the azacitidine molecule. Specifically, the carboxylic acid group of the omega-3 fatty acid is conjugated to the amine group of the azacitidine base, forming an amide bond. dntb.gov.uanih.govnih.gov This process, termed "PUFAylation," yields amphiphilic prodrugs (AzaEPA and AzaDHA) that possess both a hydrophilic head (azacitidine) and a hydrophobic tail (the fatty acid). mdpi.com The presence of double bonds in the fatty acid chain is crucial for the subsequent self-assembly process. nih.gov

Self-Assembly of Prodrugs

The amphiphilic nature of azacitidine-fatty acid conjugates allows them to spontaneously self-assemble into nanostructures in aqueous environments. mdpi.comnih.gov This process is driven by the need to minimize the contact between the hydrophobic fatty acid tails and water, leading to the formation of organized aggregates. nih.gov The presence of double bonds in the fatty acid chains facilitates this self-assembly through π–π stacking interactions. nih.gov

The nanoprecipitation of AzaEPA and AzaDHA prodrugs results in the formation of self-assemblies. dntb.gov.uanih.gov Cryogenic transmission electron microscopy (cryo-TEM) has revealed that these assemblies form multilamellar vesicle supramolecular structures. dntb.gov.uanih.govmdpi.com The characteristics of these self-assemblies have been studied, showing promising features for a drug delivery system. researchgate.netdntb.gov.ua

| Property | AzaEPA | AzaDHA |

|---|---|---|

| Mean Diameter | ~190-200 nm researchgate.netdntb.gov.ua | ~190-200 nm researchgate.netdntb.gov.ua |

| Polydispersity Index (PDI) | <0.2 dntb.gov.uanih.gov | <0.2 dntb.gov.uanih.gov |

| Zeta Potential | Positive dntb.gov.uanih.gov | Positive dntb.gov.uanih.gov |

| Critical Aggregation Concentration (CAC) | 400 µM dntb.gov.uanih.gov | 688 µM dntb.gov.uanih.gov |

| Supramolecular Structure | Multilamellar Vesicle dntb.gov.uamdpi.com | Multilamellar Vesicle dntb.gov.uamdpi.com |

The formation of these self-assemblies was confirmed using pyrene (B120774) as a fluorescent probe. dntb.gov.uanih.govnih.gov Studies have also shown that these assemblies reach a stable arrangement after approximately five days. dntb.gov.uanih.gov

Pharmacokinetic Improvements via Prodrugs

A primary goal of prodrug strategies for azacitidine is to overcome its pharmacokinetic limitations, such as poor oral bioavailability and a short half-life due to chemical instability and rapid metabolism. uni.lunih.govdrugbank.com

2′,3′,5′-triacetyl-5-azacitidine (TAC): The TAC prodrug demonstrated significant pharmacokinetic improvements over the parent compound. uni.ludntb.gov.uanih.gov It was developed to enhance stability, solubility, and bioavailability, making it a candidate for oral administration. uni.lunih.gov Studies in mice showed that oral TAC led to favorable plasma concentrations of both the prodrug and the released active azacitidine. researchgate.net This approach could allow for more continuous exposure to low doses of azacitidine, potentially leading to protracted DNA hypomethylation. uni.lunih.gov

| Compound | Administration | Dose | AUC (ng*hr/mL) | Cmax (ng/mL) | T½ (hr) |

|---|---|---|---|---|---|

| Azacitidine (from TAC) | Oral (p.o.) | 38 mg/kg | 1588 | 575 | 1.4 |

| Azacitidine | Intravenous (i.v.) | 25 mg/kg | 405 | 1425 | 1.1 |